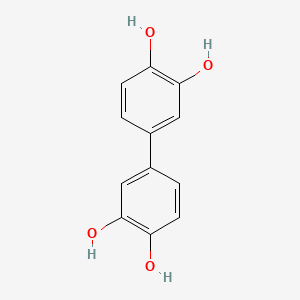

3,3',4,4'-Biphenyltetrol

Description

Contextualization within Polyhydroxy Aromatic Compound Research

Polyhydroxy aromatic compounds, commonly known as polyphenols, are a broad class of chemical compounds characterized by the presence of multiple hydroxyl (-OH) groups attached to aromatic rings. These structures are ubiquitous in nature, particularly in plants, and are known for their diverse biological activities, which are largely attributed to their antioxidant properties. Polycyclic aromatic hydrocarbons (PAHs) are a related class of compounds with two or more fused aromatic rings. nih.gov The physicochemical properties of PAHs, such as aqueous solubility, are critical to their biological activity and vary with molecular mass. nih.gov

3,3',4,4'-Biphenyltetrol, with the chemical formula C₁₂H₁₀O₄, fits squarely within the polyphenol classification. Its structure consists of a biphenyl (B1667301) core—two phenyl rings connected by a single bond—with four hydroxyl groups substituted at the 3, 3', 4, and 4' positions. chemspider.comnih.gov This specific arrangement, essentially forming a dimer of catechol, dictates its chemical reactivity and its interactions in biological systems. nih.gov Research often involves comparing its activity to other phenolic compounds like phenol (B47542) and resorcinol, as well as its various structural isomers, to understand the structure-antioxidant activity relationship.

| Property | Value | Source |

| IUPAC Name | [1,1'-Biphenyl]-3,3',4,4'-tetrol | chemspider.com |

| Other Names | 3,3',4,4'-Tetrahydroxydiphenyl | chemeo.com |

| CAS Number | 3598-30-9 | chemeo.com |

| Molecular Formula | C₁₂H₁₀O₄ | chemspider.com |

| Molecular Weight | 218.21 g/mol | chemeo.com |

Significance in Contemporary Chemical and Biochemical Disciplines

The primary significance of this compound in modern research lies in its potent ability to inhibit the aggregation of the amyloid-β (Aβ) peptide. nih.goveurekaselect.com This process is a key pathological hallmark of Alzheimer's disease. nih.gov Studies have demonstrated that this compound can reduce Aβ aggregation by as much as 50% when present in equimolar concentrations. nih.goveurekaselect.combenthamdirect.com The mechanism is believed to involve the formation of hydrogen bonds between the compound's hydroxyl groups and the Aβ peptide, which disrupts the formation of the toxic amyloid fibrils.

Of the various biphenyl and terphenyl tetrols synthesized and tested, this compound has been identified as the most effective inhibitor of Aβ aggregation, highlighting its potential as a lead compound in the development of therapeutic agents for neurodegenerative diseases. nih.gov

Beyond its role in neurochemistry, the compound is also recognized for its antioxidant properties. Like many polyphenols, the hydroxyl groups on the aromatic rings can donate hydrogen atoms to scavenge free radicals, thereby preventing oxidative damage to cellular components. This dual activity—as both an anti-aggregation agent and an antioxidant—makes it a molecule of considerable interest in biochemistry and medicinal chemistry.

Historical Development and Emerging Research Trajectories of Biphenyltetrols

While the historical timeline for this compound itself is not extensively documented, research into the broader class of biphenyls and polyphenols has a long history. Early work focused on their synthesis and fundamental chemical properties. The study of halogenated biphenyls, such as polychlorinated biphenyls (PCBs), became prominent due to their environmental persistence and toxicological effects, which often involve inducing cytochrome P450 enzymes. nih.gov

In contrast, the trajectory for hydroxylated biphenyls like biphenyltetrols has shifted towards their beneficial biological activities. A significant emerging trend is the systematic synthesis and evaluation of various biphenyltetrol isomers to establish a clear structure-activity relationship. nih.goveurekaselect.com Recent studies, including those published in 2024, have prepared and tested a series of symmetrical and unsymmetrical biphenyltetrols to investigate how the specific placement of the hydroxyl groups affects their ability to inhibit Aβ aggregation. nih.goveurekaselect.combenthamdirect.com

| Compound | Type | Aβ Aggregation Inhibition | Source |

| This compound | Symmetrical | Successful Inhibitor | nih.goveurekaselect.combenthamdirect.com |

| 2,2',5,5'-Biphenyltetrol | Symmetrical | Successful Inhibitor | nih.goveurekaselect.combenthamdirect.com |

| 2,2',3,3'-Biphenyltetrol | Symmetrical | Successful Inhibitor | nih.goveurekaselect.combenthamdirect.com |

| 2,3',4',5-Biphenyltetrol | Unsymmetrical | Successful Inhibitor | nih.goveurekaselect.combenthamdirect.com |

This comparative research has revealed that the position of the hydrogen-bond donors is critical for inhibitory efficacy. nih.goveurekaselect.combenthamdirect.com These findings are crucial for the rational design of new, even more potent inhibitors for neurodegenerative diseases. Future research will likely focus on optimizing this molecular scaffold, exploring its metabolic pathways, and further elucidating its mechanism of action at a molecular level.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3,4-dihydroxyphenyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,13-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEFNGQKJROKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189535 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-30-9 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Biphenyltetrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Chemistry and Functionalization of 3,3 ,4,4 Biphenyltetrol

Chemical Modification Strategies for Hydroxyl Groups

The phenolic hydroxyl groups of 3,3',4,4'-biphenyltetrol are amenable to several classical chemical transformations, including etherification, esterification, and silylation. These modifications are fundamental in synthetic schemes, often used for protection during multi-step syntheses or to create new molecular entities with altered properties.

Etherification: This process involves the conversion of the -OH group to an ether (-OR) group. A common method is Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a base, reacts with an alkyl halide. For polyhydroxy compounds like biphenyltetrol, controlling the degree and position of etherification can be challenging. Regioselectivity can be influenced by the choice of base, solvent, and reaction conditions. For instance, methylation can be achieved using reagents like methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (B78521) (NaOH). mdpi.com

Esterification: Acylation of the hydroxyl groups to form esters (-OCOR) is another prevalent modification. This is typically achieved by reacting the biphenyltetrol with acyl chlorides or anhydrides in the presence of a base catalyst. For example, acetylation with acetic anhydride (B1165640) can be used to protect the hydroxyl groups. The relative reactivity of alcoholic versus phenolic hydroxyls can be exploited; in molecules containing both, a combination of complete acylation followed by selective, mild hydrolysis can distinguish between them, as alcoholic esters tend to be more stable. nih.gov

Silylation: Hydroxyl groups can be converted to silyl (B83357) ethers (-OSiR₃) by reacting them with silylating agents like trimethylsilyl (B98337) chloride (TMSCl). This strategy is frequently used to protect hydroxyl groups during other chemical transformations due to the ease of both formation and subsequent removal of the silyl group under mild conditions.

Table 1: Common Hydroxyl Group Modification Strategies

| Reaction Type | General Reagents | Functional Group Formed | Primary Purpose |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃, NaOH) | Ether (-OR) | Protection, Property Modification |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Acid anhydride | Ester (-OCOR) | Protection, Prodrug Synthesis |

| Silylation | Silyl halide (e.g., TMSCl), Base (e.g., Pyridine) | Silyl Ether (-OSiR₃) | Protection (especially for analysis) |

Synthesis of Biphenyltetrol Conjugates and Prodrugs (Focus on Chemical Design)

The chemical structure of this compound can be leveraged to create conjugates and prodrugs by linking it to other molecules through its hydroxyl groups. The design of these molecules focuses on creating a new chemical entity with a specific purpose, where the biphenyltetrol moiety is covalently bonded to another pharmacophore, a carrier molecule, or a temporary promoiety.

Conjugate Synthesis: The design of conjugates involves forming a stable link, often an ester or ether bond, between one or more of the hydroxyl groups of biphenyltetrol and a second molecule. For example, a mutual prodrug could be designed by linking biphenyltetrol with another active compound, such as an anti-inflammatory agent like 4-biphenylacetic acid. nih.govresearchgate.net The synthesis would typically involve activating the carboxylic acid of the second molecule (e.g., converting it to an acyl chloride) and then reacting it with one of the hydroxyl groups of biphenyltetrol to form an ester linkage. The goal of such a chemical design is to create a single molecule that combines the features of both parent compounds.

Prodrug Design: In prodrug design, the hydroxyl groups are masked with a promoiety that is designed to be cleaved under specific conditions. A common strategy is to form an ester linkage with a small, biocompatible molecule. The chemical stability and rate of hydrolysis of this ester bond are critical design parameters. For instance, creating an ester with a more sterically hindered acid would be expected to decrease the rate of enzymatic or chemical hydrolysis. The choice of linking chemistry is paramount in controlling the release profile of the parent biphenyltetrol molecule.

Derivatization for Enhanced Analytical Detectability

In analytical chemistry, particularly for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), the detectability of an analyte can be significantly improved through chemical derivatization. For phenolic compounds like this compound, derivatization aims to introduce a tag or functional group that enhances its response to a specific detector.

Chromatographic Derivatization: For HPLC with UV-Vis or fluorescence detection, a chromophore or fluorophore can be attached to the molecule. Reagents like dansyl chloride are traditionally used for this purpose, reacting with phenolic hydroxyl groups to form highly fluorescent derivatives. nih.gov This significantly lowers the limit of detection. Similarly, for gas chromatography (GC), the polar hydroxyl groups must be derivatized, typically through silylation, to increase volatility and thermal stability.

Mass Spectrometry Derivatization: In LC-MS, derivatization can improve ionization efficiency, leading to a much stronger signal. Reagents are chosen to introduce a permanently charged group or a group that is easily ionizable. For example, derivatization with reagents containing an amine group, such as 2-picolylamine, can enhance positive-ion mode electrospray ionization (ESI). Recent studies on similar phenolic compounds like p-cresol (B1678582) have shown that reagents such as 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) can increase sensitivity by up to 40-fold compared to traditional methods. nih.gov This type of derivatization is crucial for detecting trace amounts of the compound in complex biological matrices. nih.gov

Table 2: Examples of Derivatization Reagents for Analytical Enhancement

| Analytical Technique | Derivatizing Reagent Class | Example Reagent | Purpose of Derivatization |

|---|---|---|---|

| HPLC-Fluorescence | Sulfonyl Chlorides | Dansyl Chloride | Introduce a fluorophore |

| GC-MS | Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increase volatility and thermal stability |

| LC-MS/MS | Sulfonyl Chlorides | 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) | Enhance ionization efficiency and sensitivity nih.gov |

| LC-MS/MS | Amines | 2-Picolylamine | Improve positive-ion mode ESI response |

Investigating Structure-Dependent Derivatization Reactivity

The four hydroxyl groups of this compound are not chemically equivalent, and their reactivity towards derivatizing agents is influenced by electronic and steric factors. The molecule consists of two catechol (1,2-dihydroxybenzene) rings. Within each ring, the hydroxyl groups are ortho to each other.

Electronic Effects: The hydroxyl groups exert a strong electron-donating effect on the aromatic rings, activating the ortho and para positions towards electrophilic substitution. nih.gov When considering the reactivity of the hydroxyl groups themselves, their acidity is a key factor. In a related compound, 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic due to the electron-withdrawing effect of the para-aldehyde group. mdpi.com This increased acidity facilitates its deprotonation and subsequent reaction, allowing for regioselective protection of the 4-position. mdpi.com In this compound, while there is no such strongly withdrawing group, subtle differences in the electronic environment of the 3,3'- and 4,4'- positions could lead to preferential reactivity under carefully controlled conditions.

Steric Hindrance: The hydroxyl groups at the 3 and 3' positions are adjacent to the biphenyl (B1667301) linkage. This proximity may introduce a degree of steric hindrance compared to the 4 and 4' positions, potentially influencing the approach of bulky derivatizing reagents. Reduced steric hindrance at the 4,4'-positions could make them more accessible for reactions.

Achieving regioselective derivatization—modifying only specific hydroxyl groups—is a significant synthetic challenge. nih.gov Strategies to accomplish this often involve using protecting groups or exploiting these subtle differences in reactivity. For example, a bulky silylating agent might preferentially react at the less sterically hindered 4,4'-positions. Stepwise reactions, where conditions are carefully controlled (e.g., using a limited amount of reagent at low temperature), can also favor mono- or di-substitution over complete tetra-substitution, providing a route to selectively functionalized derivatives.

Theoretical and Computational Studies of 3,3 ,4,4 Biphenyltetrol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic characteristics of a molecule, which in turn govern its reactivity and spectroscopic properties. A key aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energy levels, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govirjweb.com

| Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Correlates with ionization potential and electron-donating ability. | DFT (e.g., B3LYP functional) |

| LUMO Energy | Correlates with electron affinity and electron-accepting ability. | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and optical properties. researchgate.net | DFT, TD-DFT |

| Molecular Electrostatic Potential (MEP) | Predicts sites for nucleophilic and electrophilic attack. nih.gov | DFT (e.g., B3LYP functional) |

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and reactivity of molecules with high accuracy. clinicsearchonline.org By optimizing the molecular geometry, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. clinicsearchonline.orgresearchgate.net

For biphenyl (B1667301) derivatives, a critical geometric parameter is the dihedral angle between the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance between ortho-substituents, which favors a twisted conformation, and π-conjugation across the rings, which favors a planar conformation. Experimental and computational studies on related compounds provide insight into the likely conformation of 3,3',4,4'-biphenyltetrol. For example, the crystal structure of the structurally related 3,3′,4,4′-tetrachlorobiphenyl reveals a dihedral angle of 43.94°. q-chem.com This non-planar arrangement is typical for 3,3'-substituted biphenyls. DFT calculations are adept at predicting these geometries; for instance, the calculated bond lengths and angles for various organic molecules using the B3LYP functional often show good agreement with experimental X-ray diffraction data. researchgate.net

DFT is also employed to calculate various reactivity descriptors. These include ionization potential, electron affinity, and bond dissociation enthalpy (BDE), which is particularly relevant for understanding the antioxidant activity of phenolic compounds like this compound. researchgate.net DFT calculations have shown that for this molecule, the abstraction of a hydrogen atom from a hydroxyl group on one ring can lower the BDE for a hydroxyl group on the second ring, facilitating sequential radical quenching. researchgate.net

| Parameter | Typical Calculated Value (B3LYP) | Significance |

|---|---|---|

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å | Indicates aromatic character. |

| C-C (Inter-ring) Bond Length | ~1.49 Å | Characterizes the single bond connecting the rings. |

| C-O Bond Length | ~1.37 Å | Typical length for a phenolic C-O bond. |

| C-C-C Bond Angle (in ring) | ~120° | Reflects sp² hybridization of carbon atoms. |

| C-C (Inter-ring) Dihedral Angle | ~40° - 50° | Defines the twist between the two phenyl rings. q-chem.com |

Molecular Modeling and Dynamics Simulations

The single bond connecting the two phenyl rings in this compound allows for rotation, leading to the existence of different rotational isomers, or conformers. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them. This is typically achieved by performing a relaxed potential energy surface (PES) scan, where the dihedral angle of the inter-ring bond is systematically varied, and the rest of the molecule's geometry is optimized at each step. q-chem.comuni-muenchen.deq-chem.com

For the parent biphenyl molecule, the lowest energy conformation occurs at a dihedral angle of approximately 45°. nih.gov The planar conformation (0° dihedral angle) is destabilized by steric repulsion, while the perpendicular conformation (90° dihedral angle) is destabilized by a loss of π-conjugation. q-chem.com The energy barriers to rotation are relatively small, with experimental values around 6.0-6.5 kJ/mol. q-chem.com The introduction of four hydroxyl groups at the 3,3',4,4' positions is expected to influence this rotational profile. While steric hindrance is less of a concern than with ortho-substituents, intramolecular hydrogen bonding between adjacent hydroxyl groups or between a hydroxyl group and the π-system of the other ring could potentially stabilize certain conformations. DFT calculations at a level like B3LYP/6-311++G(d,p) are well-suited for studying these subtle energetic differences and mapping the rotational energy landscape. researchgate.net

One of the most significant reported biological activities of this compound is its ability to inhibit the aggregation of the amyloid-β (Aβ) peptide, a key pathological event in Alzheimer's disease. researchgate.netresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to study and predict how a small molecule (ligand) binds to a biological macromolecule like a protein or peptide. springernature.com

A key study investigated the interactions of this compound, referred to as BPT, with the Aβ peptide using both MD and molecular docking. researchgate.netuni-muenchen.de The results demonstrated that BPT is a highly effective inhibitor of Aβ association and aggregation. researchgate.netuni-muenchen.de Molecular docking simulations were performed to understand the binding mode and affinity. uni-muenchen.de In these simulations, the ligand is treated as flexible, and various possible binding poses within the target's active site are evaluated. springernature.com The most stable poses are ranked based on a scoring function that estimates the free energy of binding. uni-muenchen.de

The study found that BPT had a more negative binding energy compared to other related polyphenol inhibitors, indicating a stronger and more favorable interaction with the Aβ peptide. uni-muenchen.de While the precise binding energy was not stated, docking studies of other small molecule inhibitors with the Aβ peptide have reported binding energies in the range of -4.9 to -6.0 kcal/mol. nih.gov The inhibitory mechanism is believed to involve the formation of hydrogen bonds between the hydroxyl groups of the biphenyltetrol and key residues of the Aβ peptide, which disrupts the peptide's ability to self-assemble into toxic fibrils. researchgate.net These computational findings provide a molecular basis for the observed anti-aggregation activity of this compound and highlight its potential as a lead compound for neurodegenerative disease therapies.

Biochemical Interactions and Mechanisms of Action Excluding Clinical/toxicological Aspects

Inhibition of Amyloid-β Peptide Aggregation by 3,3',4,4'-Biphenyltetrol

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of this process is a key therapeutic strategy. The compound this compound has emerged as a significant inhibitor of Aβ aggregation . Research indicates that this polyphenol can effectively reduce Aβ aggregation by 50% when present in equimolar concentrations .

The precise molecular mechanisms through which this compound inhibits amyloid-β (Aβ) peptide aggregation are multifaceted, involving a combination of non-covalent interactions. While detailed crystallographic or NMR structures of the this compound-Aβ complex are not available, insights can be drawn from computational and experimental studies of related polyphenols. The primary mechanisms are believed to include hydrogen bonding and π-stacking interactions researchgate.net.

Molecular docking and dynamics simulations of various polyphenols with Aβ peptides suggest that crucial binding interactions occur with specific amino acid residues. Key residues often implicated in these interactions include Asp23, Glu22, and Phe19 nih.gov. The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, forming hydrogen bonds with the peptide backbone and the side chains of these amino acid residues. These interactions can disrupt the formation of the β-sheet structures that are essential for Aβ aggregation and fibril formation nih.gov.

Furthermore, the aromatic rings of the biphenyl (B1667301) scaffold can engage in π-stacking interactions with the aromatic residues of the Aβ peptide, such as Phe19 and Phe20. These interactions can further stabilize the complex between the inhibitor and the Aβ monomer or oligomer, thereby preventing the conformational changes necessary for aggregation. Some studies also suggest the possibility of covalent interactions, where the catechol moieties of biphenyltetrols could be oxidized to quinones, which can then form covalent adducts with nucleophilic residues like lysine (B10760008) on the Aβ peptide researchgate.net.

The inhibitory potency of biphenyltetrols against Aβ aggregation is highly dependent on the specific arrangement of the hydroxyl groups on the biphenyl scaffold. This structure-activity relationship has been systematically investigated by comparing the inhibitory activities of various biphenyltetrol isomers.

Studies have demonstrated that this compound is the most effective inhibitor among its symmetrical isomers, exhibiting a 50% inhibitory concentration (IC50) at a stoichiometric ratio (approximately 1X) relative to the Aβ peptide nih.gov. In contrast, other isomers show significantly reduced or no inhibitory activity. For instance, the 2,2',6,6'-biphenyltetrol isomer is considerably less effective, with an IC50 value greater than 10 times the concentration of the Aβ peptide nih.gov. This highlights the critical importance of the 3,3',4,4'-substitution pattern for potent inhibition. The varying abilities of these isomers to bind to Aβ assemblies likely account for the observed differences in their inhibitory efficacy nih.gov.

| Biphenyltetrol Isomer | IC50 (relative to Aβ concentration) |

|---|---|

| This compound (3,4-BPT) | ~1X |

| 2,2',5,5'-Biphenyltetrol (2,5-BPT) | ~3-4X |

| 2,2',3,3'-Biphenyltetrol (2,3-BPT) | ~7X |

| 2,3',4',5-Biphenyltetrol | Stoichiometric range (1-2X) |

| 2,2',6,6'-Biphenyltetrol | >10X |

The hydroxyl groups of this compound function as hydrogen-bond donors, which is a critical feature for its interaction with and inhibition of the Aβ peptide. The process of amyloid fibril formation is stabilized by a network of intermolecular hydrogen bonds that form the characteristic cross-β-sheet structure. By presenting its own hydrogen-bond donors, this compound can interfere with this process.

The catechol moieties (ortho-dihydroxybenzene) present in the this compound structure are particularly important for this interaction. These groups can form strong hydrogen bonds with the amide backbone of the Aβ peptide, effectively capping the growing fibril ends and preventing the addition of further monomers. This interaction disrupts the ordered self-assembly of Aβ peptides into neurotoxic oligomers and fibrils. The presence of multiple hydrogen-bond donors on the flexible biphenyl scaffold allows for optimal positioning to interact with multiple sites on the Aβ peptide simultaneously, enhancing its inhibitory activity.

Antioxidant Activity and Free Radical Scavenging Mechanisms

In addition to its anti-aggregation properties, this compound exhibits significant antioxidant activity, a characteristic common to many polyphenolic compounds. This activity is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to cellular components .

This compound acts as a chain-breaking antioxidant, meaning it can interrupt the propagation phase of lipid peroxidation and other radical-driven oxidation processes. The efficiency of a chain-breaking antioxidant is determined by its ability to react with and neutralize peroxyl radicals (ROO•), which are key intermediates in these chain reactions.

The potent antioxidant activity of this compound is intrinsically linked to its molecular structure. The key determinant of the hydrogen-donating ability of a phenol (B47542) is the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom is more easily abstracted, leading to a higher antioxidant activity.

Theoretical studies using Density Functional Theory (DFT) can be employed to calculate the BDE of phenolic compounds. For this compound, the meta and para arrangement of the hydroxyl groups facilitates resonance stabilization of the resulting phenoxyl radical upon hydrogen donation. This extended conjugation across the biphenyl system leads to a lower BDE compared to isomers with other substitution patterns, such as the ortho-substituted 2,2',6,6'-biphenyltetrol. This lower BDE in the 3,3',4,4'-isomer correlates with enhanced hydrogen atom transfer (HAT) efficiency and, consequently, superior radical scavenging kinetics .

Interactions with Biological Macromolecules and Enzymes (General Scope)

As a polyphenol, this compound possesses a chemical structure that suggests a capacity for a variety of interactions with biological macromolecules. The multiple hydroxyl groups on its biphenyl core are key to its biochemical reactivity, enabling the formation of hydrogen bonds with proteins and other biological targets. While extensive research has focused on its interaction with the amyloid-β peptide, the general principles of polyphenol-protein interactions suggest a broader potential for biological activity. The flexible structure of hydroxylated biphenyls may allow for more effective interactions with proteins compared to other aromatic structures researchgate.net. However, specific experimental data on the interaction of this compound with a wide range of enzymes and proteins remains limited.

A primary area of investigation for this compound is its potent inhibitory effect on the aggregation of the amyloid-β (Aβ) peptide, a key event in the pathogenesis of Alzheimer's disease. Studies have demonstrated that this compound can significantly reduce Aβ aggregation, in some cases by as much as 50% when present in equimolar concentrations.

The proposed mechanism for this inhibition involves the direct binding of this compound to the Aβ peptide. The hydroxyl groups of the biphenyltetrol are believed to form hydrogen bonds with the Aβ peptide, thereby disrupting the formation of the toxic amyloid fibrils. The specific arrangement of the hydroxyl groups at the 3, 3', 4, and 4' positions is crucial for this activity. Comparative studies with other biphenyltetrol isomers have revealed that the position of these hydrogen-bond donors significantly impacts the inhibitory efficacy, suggesting a high degree of structural specificity in the interaction with Aβ assemblies.

| Compound | Symmetry | Inhibitory Success | Reported Efficacy |

|---|---|---|---|

| This compound | Symmetrical | Successful | Reduces Aβ aggregation by 50% at equimolar concentrations |

| 2,2',5,5'-Biphenyltetrol | Symmetrical | Successful | Inhibits association of Aβ monomers |

| 2,2',3,3'-Biphenyltetrol | Symmetrical | Successful | Inhibits association of Aβ monomers |

| 2,3',4',5-Biphenyltetrol | Unsymmetrical | Successful | Inhibits association of Aβ monomers |

Beyond its anti-aggregation properties, this compound is recognized for its antioxidant activity, a common characteristic of polyphenolic compounds. This activity is primarily attributed to the ability of its hydroxyl groups to donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative damage to cellular components.

The mechanism of action for its antioxidant effects is believed to be through hydrogen atom transfer (HAT). The meta and para positioning of the hydroxyl groups in this compound allows for resonance stabilization of the resulting phenoxyl radicals, which enhances the efficiency of the HAT process. This structural feature leads to a lower bond dissociation enthalpy (BDE) compared to some of its isomers, facilitating the donation of hydrogen atoms. Furthermore, the reduced steric hindrance in the 3,3',4,4'-isomer, when compared to ortho-substituted analogs, improves the kinetics of radical scavenging.

| Property | Mechanism | Structural Feature | Advantage |

|---|---|---|---|

| Free Radical Scavenging | Hydrogen Atom Transfer (HAT) | Multiple hydroxyl groups | Donates hydrogen atoms to neutralize free radicals |

| Radical Stabilization | Resonance | Meta and para hydroxyl arrangement | Enhances HAT efficiency |

| Reactivity | Lower Bond Dissociation Enthalpy (BDE) | Conjugation across the biphenyl system | Facilitates hydrogen donation |

| Kinetics | Reduced Steric Hindrance | Comparison to ortho-substituted isomers | Improves radical scavenging speed |

While the primary focus of research has been on amyloid-β interactions and antioxidant capabilities, the fundamental chemical properties of this compound as a polyphenol suggest the potential for a wider range of biochemical interactions. Phenolic compounds are known to interact with various proteins and enzymes, often through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. However, further research is required to elucidate the specific interactions of this compound with other biological macromolecules and to fully understand its broader biochemical profile.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3,3',4,4'-biphenyltetrol. Both ¹H NMR and ¹³C NMR are routinely employed to confirm the identity and purity of the synthesized compound by providing detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons provide key structural information. Due to the symmetry of the molecule, the spectrum is relatively simple. The protons on each catechol ring (H-2, H-5, H-6 and H-2', H-5', H-6') would give rise to specific signals whose chemical shifts (δ) and coupling constants (J) confirm their positions relative to the hydroxyl groups and the biphenyl (B1667301) linkage. The protons of the four hydroxyl groups would typically appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms directly bonded to hydroxyl groups are significantly different from those of other aromatic carbons, providing clear evidence for the substitution pattern. The carbons at the biphenyl linkage (C-1 and C-1') also exhibit a characteristic chemical shift. Together, these NMR techniques provide a definitive fingerprint of the this compound structure. While specific spectral data from literature is sparse, a representative table of expected chemical shifts can be conceptualized based on the known effects of hydroxyl substituents on a biphenyl core.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Description of Expected Signal |

|---|---|---|---|

| ¹H | Aromatic C-H | ~6.8 - 7.2 | Multiple signals (doublets, doublets of doublets) confirming the trisubstituted aromatic ring pattern. |

| Ar-OH | Variable (broad) | Broad singlet, position and intensity can vary with solvent and concentration. Exchangeable with D₂O. | |

| ¹³C | Aromatic C-OH | ~140 - 150 | Signals for carbons directly attached to hydroxyl groups, shifted downfield. |

| Aromatic C-C (biphenyl link) | ~125 - 135 | Signals for carbons forming the single bond between the two phenyl rings. | |

| Aromatic C-H | ~115 - 125 | Signals for protonated aromatic carbons. |

Mass Spectrometry Techniques (e.g., LC/HRMS, GC-MS) for Metabolite Profiling and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to identify its metabolites in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile or semi-volatile compounds. For a polar compound like this compound, derivatization (e.g., silylation) may be required to increase its volatility for GC analysis. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Data from the NIST Mass Spectrometry Data Center indicates a molecular ion at a mass-to-charge ratio (m/z) of 218, consistent with its molecular formula C₁₂H₁₀O₄ jascoinc.comnih.gov. The fragmentation pattern provides further structural confirmation, with major fragment ions observed at m/z 115 and 126 jascoinc.com.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly valuable for analyzing non-volatile compounds in complex biological matrices and for metabolite profiling researchgate.netresearchgate.net. This technique couples the separation power of HPLC with the high mass accuracy of HRMS, allowing for the confident identification of metabolites. In studies of the biotransformation of this compound, LC-HRMS would be used to detect and identify products of phase I and phase II metabolism. As a catechol-type biphenyl, expected metabolites include products of oxidation (e.g., quinones or further hydroxylated species) and conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) researchgate.netnih.govnih.gov. The high mass accuracy of HRMS allows for the determination of the elemental composition of these metabolites, greatly aiding in their structural identification nih.gov.

| Technique | Parameter | Observed/Expected Value | Significance |

|---|---|---|---|

| GC-MS (Electron Ionization) | Molecular Ion (M⁺) | m/z 218 | Confirms the molecular weight of C₁₂H₁₀O₄ jascoinc.comnih.gov. |

| Major Fragment Ions | m/z 126 | Characteristic fragments that help confirm the biphenyl structure jascoinc.com. | |

| m/z 115 | |||

| LC-HRMS | Accurate Mass [M-H]⁻ | 217.0495 | High-resolution measurement of the deprotonated molecule, confirming the elemental formula C₁₂H₁₀O₄. |

| Expected Metabolites | Glucuronide, Sulfate, or Oxidized Adducts | Identification of biotransformation products in biological samples researchgate.netnih.gov. |

UV-Visible Absorption Spectroscopy for Interaction Studies (e.g., Dye-Binding Assays)

UV-Visible (UV-Vis) absorption spectroscopy is a versatile technique used to study the interactions between molecules. A key application in the context of this compound is in dye-binding assays to monitor its inhibitory effect on the aggregation of the amyloid-β (Aβ) peptide, a process central to Alzheimer's disease pdx.eduwinthrop.edu.

The Congo red (CR) assay is a widely used method for this purpose winthrop.edu. Congo red is a dye that exhibits a characteristic shift in its maximum absorption wavelength (λmax) upon binding to the β-sheet structures that are predominant in Aβ fibrils researchgate.netresearchgate.net. In the absence of an inhibitor, as Aβ monomers aggregate into fibrils, the addition of Congo red results in a bathochromic (red) shift in its spectrum, typically from ~490 nm to ~540 nm researchgate.net.

When an effective inhibitor like this compound is present, it prevents or reduces the formation of Aβ fibrils. Consequently, there are fewer β-sheet structures available for Congo red to bind to. This results in a significant attenuation or complete absence of the characteristic spectral shift winthrop.edu. By monitoring the absorbance of the Congo red dye over time in the presence and absence of this compound, researchers can quantify the compound's inhibitory potency.

| Sample Condition | Expected λmax of Congo Red | Interpretation |

|---|---|---|

| Congo Red alone in buffer | ~490 nm | Baseline spectrum of the unbound dye researchgate.net. |

| Congo Red + Aggregated Aβ fibrils (No Inhibitor) | ~540 nm | Bathochromic shift indicating dye binding to β-sheet-rich amyloid fibrils researchgate.net. |

| Congo Red + Aβ + this compound | ~490 nm (or slightly shifted) | Absence of a significant shift indicates inhibition of Aβ fibril formation by the compound winthrop.edu. |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins and monitoring conformational changes that occur during processes like aggregation or ligand binding jasco-global.com. It is particularly useful for investigating the mechanism by which this compound inhibits the aggregation of the amyloid-β (Aβ) peptide researchgate.net.

The Aβ peptide, in its monomeric state, is predominantly in a random coil conformation, which is characterized by a strong negative CD signal with a minimum around 200 nm jasco-global.comnih.gov. As the peptide aggregates to form fibrils, it undergoes a significant conformational transition to a β-sheet-rich structure. This transition is marked by a distinct change in the CD spectrum, with the appearance of a characteristic negative band with a minimum at approximately 218 nm jasco-global.comresearchgate.net.

By monitoring the CD spectrum over time, researchers can track the kinetics of this conformational change. In the presence of an effective inhibitor such as this compound, the transition from a random coil to a β-sheet is significantly slowed or completely halted. The CD spectra of Aβ incubated with the inhibitor would therefore retain the characteristics of a random coil structure, demonstrating the compound's ability to interfere with the aggregation process by preventing the requisite conformational changes researchgate.net.

| Sample Condition | Time | Observed Secondary Structure | Characteristic CD Signal (Far-UV) |

|---|---|---|---|

| Aβ Peptide Alone | Initial (t=0) | Random Coil | Negative minimum at ~200 nm nih.gov. |

| Incubated (e.g., t=18h) | β-Sheet | Negative minimum at ~218 nm researchgate.net. | |

| Aβ Peptide + this compound | Incubated (e.g., t=18h) | Random Coil (or reduced β-Sheet) | Spectrum remains similar to the initial state, with a minimum near 200 nm, indicating inhibition of conformational change researchgate.net. |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique for the separation, identification, and quantification of components in a mixture illinois.edu. It is essential for assessing the purity of synthesized this compound and for monitoring its presence in various samples.

A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of polyphenolic compounds like this compound. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often used to achieve efficient separation of the compound from any impurities or starting materials chromatographyonline.comchromatographyonline.com.

Detection is commonly performed using a UV detector, as the aromatic rings in this compound absorb strongly in the UV region (typically around 254 nm or 280 nm). The retention time (tR)—the time it takes for the compound to elute from the column—is a characteristic property under a specific set of conditions (column, mobile phase, flow rate, temperature) and is used for identification. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment .

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B), often with 0.1% formic acid |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Retention Time (tR) | Dependent on exact conditions, used for identification |

Transmission Electron Microscopy (TEM) for Aggregate Morphology Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is critical for visualizing the morphology of macromolecular aggregates nih.gov. In the study of neurodegenerative diseases, TEM is the gold standard for characterizing the structure of amyloid fibrils and for assessing the impact of inhibitory compounds like this compound on the aggregation process biorxiv.orgresearchgate.net.

Samples for TEM analysis are typically prepared by applying a solution of the aggregated peptide to a grid and treating it with a negative stain, such as uranyl acetate. The stain surrounds the aggregates, allowing their shape and size to be visualized against a dark background nih.gov.

In control experiments where the amyloid-β (Aβ) peptide is allowed to aggregate without an inhibitor, TEM images reveal the formation of long, unbranched, and intertwined fibrils, which are the characteristic hallmark of amyloid plaques researchgate.netnih.gov. When Aβ is co-incubated with an effective inhibitor like this compound, TEM analysis provides direct visual evidence of its mechanism of action. The images would show a significant reduction in the number and length of fibrils. Instead of well-ordered fibrils, the sample may contain smaller, amorphous (non-structured) aggregates, or may show a complete absence of large aggregated species, confirming that the compound has successfully inhibited the fibrillization pathway researchgate.net.

| Sample Condition | Observed Morphology | Interpretation |

|---|---|---|

| Aβ Peptide Alone (Incubated) | Long, unbranched, intertwined fibrils | Typical morphology of mature amyloid fibrils researchgate.netnih.gov. |

| Aβ Peptide + this compound (Incubated) | Few or no fibrils; presence of small, amorphous aggregates or monomers | Inhibition of fibril formation and growth; redirection to off-pathway, non-fibrillar aggregates researchgate.net. |

Applications in Materials Science and Polymer Chemistry Research

Utilization as Monomers or Cross-linking Agents in Polymer Synthesis

The tetra-functional nature of 3,3',4,4'-Biphenyltetrol makes it a versatile monomer for the synthesis of various polymer architectures. The four hydroxyl groups can participate in a range of polymerization reactions, leading to the formation of both linear and cross-linked polymers.

As a monomer, this compound can be reacted with difunctional co-monomers to produce a variety of polymers. For instance, in polycondensation reactions with dicarboxylic acids or their derivatives, it can form polyesters. Similarly, reaction with diisocyanates can yield polyurethanes. The resulting polymers would incorporate the rigid and thermally stable biphenyltetrol moiety into their backbone, potentially enhancing their material properties.

The presence of four reactive sites also makes this compound an effective cross-linking agent or hardener, particularly for epoxy resins. In this role, the hydroxyl groups react with the epoxide rings of the resin, forming a dense, three-dimensional network structure. This cross-linking significantly improves the thermal stability, chemical resistance, and mechanical strength of the cured epoxy thermoset. The high functionality of biphenyltetrol can lead to a high cross-link density, resulting in materials with superior performance characteristics compared to those cured with traditional difunctional hardeners.

| Polymer Type | Co-reactant | Polymerization Reaction | Potential Properties |

|---|---|---|---|

| Polyester | Dicarboxylic acid/acyl chloride | Polycondensation | High thermal stability, rigidity |

| Polyurethane | Diisocyanate | Polyaddition | Enhanced mechanical strength, thermal resistance |

| Polyether | Dihalide (e.g., dibromomethane) | Williamson ether synthesis | Improved thermal and chemical resistance |

| Epoxy Thermoset | Epoxy resin (e.g., DGEBA) | Ring-opening addition (Curing) | High cross-link density, superior thermal and mechanical properties |

Development of Functional Polymeric Materials incorporating Biphenyltetrol Moieties

The incorporation of this compound moieties into polymer structures can impart a range of desirable functionalities. The inherent properties of the biphenyltetrol unit, such as its rigidity and the presence of polar hydroxyl groups, can be leveraged to create materials with tailored performance characteristics.

Polymers containing the biphenyltetrol moiety are expected to exhibit enhanced thermal stability due to the rigid aromatic backbone. This makes them attractive candidates for applications in high-temperature environments. Furthermore, the multiple hydroxyl groups can participate in hydrogen bonding, which can lead to improved mechanical properties, such as higher tensile strength and modulus.

The hydroxyl groups also provide active sites for post-polymerization modification. This allows for the grafting of other functional molecules onto the polymer backbone, enabling the creation of materials with specific properties, such as hydrophilicity, flame retardancy, or biocompatibility. For example, the hydroxyl groups could be esterified with flame-retardant phosphorus-containing compounds to enhance the fire resistance of the material.

| Property | Originating Feature | Potential Application |

|---|---|---|

| Enhanced Thermal Stability | Rigid biphenyl (B1667301) backbone | High-performance composites, electronics |

| Improved Mechanical Strength | Interchain hydrogen bonding from -OH groups | Structural adhesives, engineering plastics |

| Adhesion Promotion | Polar hydroxyl groups | Coatings, adhesives for polar substrates |

| Hydrophilicity/Moisture Absorption | High density of hydroxyl groups | Membranes for water purification, hydrogels |

| Metal Ion Chelation | Catechol-like structure of hydroxyl groups | Adsorbents for heavy metal removal, sensors |

Research into Sustainable Polymer Architectures and Composites

In the pursuit of more environmentally friendly materials, research into sustainable polymer architectures is of paramount importance. This compound presents an opportunity for the development of bio-based polymers, as it can potentially be derived from renewable resources such as lignin, a complex polymer found in plant cell walls. The utilization of bio-derived monomers like biphenyltetrol can reduce the reliance on petrochemical feedstocks, contributing to a more sustainable polymer industry.

Integration in Advanced Functional Materials (e.g., for specific chemical properties, excluding general physical properties)

Beyond its role in enhancing the physical properties of polymers, the unique chemical characteristics of the this compound moiety can be harnessed to create advanced functional materials with specific chemical functionalities.

The arrangement of hydroxyl groups on the biphenyl rings, particularly the vicinal diols (catechol-like structures), imparts strong metal-chelating properties. Polymers incorporating this moiety can be designed as selective adsorbents for the removal of heavy metal ions from contaminated water sources. The polymer's ability to form stable complexes with metal ions makes it a promising candidate for applications in environmental remediation and analytical chemistry.

Furthermore, the antioxidant nature of the phenolic hydroxyl groups can be transferred to the polymer. Materials containing biphenyltetrol units can act as radical scavengers, protecting the polymer from oxidative degradation and extending its service life. This intrinsic antioxidant functionality is particularly valuable in applications where the material is exposed to harsh environmental conditions, such as high temperatures or UV radiation. The hydroxyl groups also contribute to the material's surface properties, potentially leading to applications in areas such as biocompatible coatings and sensors where specific surface interactions are crucial.

Based on a thorough review of the available scientific literature, there is insufficient specific information to generate a detailed article on the coordination chemistry of this compound that adheres to the strict outline provided.

The search results confirm the chemical identity and structure of this compound and highlight its primary area of research as a potent inhibitor of amyloid-β (Aβ) peptide aggregation, relevant to Alzheimer's disease studies. medchemexpress.com As a polyphenol with two catechol-like moieties, it possesses the theoretical structural features necessary for metal chelation. nih.gov Polyphenols, in general, are known to act as metal chelators, a property that is also relevant in the context of neurodegenerative diseases where metal dyshomeostasis can play a role. nih.gov

However, there is a significant lack of specific published research focusing on the synthesis, isolation, and characterization of metal complexes formed with this compound as a ligand. Consequently, detailed experimental data and research findings required to populate the requested sections are not available in the public domain accessible through the search.

Q & A

What synthetic strategies are recommended for 3,3',4,4'-Biphenyltetrol, and how can structural purity be ensured?

Answer:

Synthesis typically involves controlled oxidation or coupling reactions. For example, biphenyl precursors with hydroxyl groups can be selectively deprotected or functionalized. Structural characterization requires multi-modal spectroscopy:

- 1H/13C NMR to confirm hydroxyl group positions and aromatic proton environments.

- IR spectroscopy to identify O-H stretching (~3200–3500 cm⁻¹) and hydrogen-bonding patterns.

- Mass spectrometry (MS) for molecular weight validation.

Derivatization (e.g., acetylation) may improve solubility for analysis. Ensure inert reaction conditions (N₂ atmosphere) to prevent oxidation of phenolic groups .

How do the positions of hydroxyl groups in this compound influence its antioxidant activity compared to analogs like 2,2',6,6'-biphenyltetrol?

Answer:

The meta and para hydroxyl arrangements in this compound enable resonance stabilization of phenoxyl radicals, enhancing hydrogen atom transfer (HAT) efficiency. Comparative studies with 2,2',6,6'-biphenyltetrol (ortho-substituted) show:

- Lower bond dissociation enthalpy (BDE) in 3,3',4,4'-isomer due to conjugation across the biphenyl system.

- Reduced steric hindrance compared to ortho-substituted analogs, improving radical scavenging kinetics.

Experimental validation via bulk lipid autoxidation and DPPH assays is critical, though solvent interactions (e.g., acetone complexation) may suppress apparent activity .

What experimental and computational methods resolve discrepancies in antioxidant efficacy data for polyphenolic compounds like this compound?

Answer:

Discrepancies between theoretical (DFT-predicted BDEs) and experimental results arise from:

- Solvent effects : Polar solvents stabilize radicals, altering HAT kinetics. Use solvent-corrected DFT models (e.g., COSMO-RS).

- Radical stability : Transient intermediates may form inactive complexes (e.g., with acetone in DPPH assays). Validate via EPR spectroscopy to detect radical species directly.

- Kinetic vs. thermodynamic control : Lipid autoxidation reflects chain-breaking efficiency, while DFT models thermodynamic BDEs. Combine time-resolved chemiluminescence with computational studies for mechanistic clarity .

How can researchers optimize reaction conditions for this compound derivatization without compromising phenolic functionality?

Answer:

- Protection/deprotection strategies : Use acetyl or silyl groups to protect hydroxyls during alkylation/sulfonation.

- Catalytic systems : Enzymatic catalysts (e.g., laccases) enable regioselective oxidation under mild conditions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility while minimizing side reactions.

Monitor reactions via TLC/HPLC and characterize intermediates with 2D NMR (COSY, HSQC) to confirm regiochemistry .

What role do computational models play in predicting the reactivity of this compound in complex matrices?

Answer:

- DFT calculations : Predict BDEs, ionization potentials, and electron transfer pathways. The B3LYP/6-31+G** basis set is standard for polyphenols.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or DNA) to guide drug design.

- QSAR models : Correlate substituent effects (e.g., electron-donating groups) with antioxidant capacity. Validate with multivariate regression analysis of experimental data .

What analytical challenges arise in quantifying this compound in biological systems, and how are they addressed?

Answer:

- Low bioavailability : Use HPLC-MS/MS with deuterated internal standards to improve sensitivity.

- Matrix interference : Solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride) enhances selectivity.

- Oxidative degradation : Stabilize samples with antioxidants (e.g., ascorbic acid) and store at –80°C.

Isotope dilution assays and standard addition methods mitigate matrix effects in complex fluids .

How does the biphenyl backbone conformation (e.g., dihedral angles) affect the antioxidant mechanism of this compound?

Answer:

- Perpendicular vs. planar conformers : Perpendicular biphenyl systems (dihedral angle ~53°) reduce steric strain but limit conjugation. Planar conformers enhance radical delocalization.

- DFT-optimized geometries : Show that H-atom abstraction from one ring lowers BDE for the second hydroxyl group, enabling sequential radical quenching.

- Experimental validation : Compare UV-Vis spectra of oxidized products with computational predictions .

What are the limitations of DPPH and ABTS assays in evaluating this compound’s antioxidant activity?

Answer:

- Solvent incompatibility : Acetone/ethanol in DPPH assays may form H-bonded complexes, reducing apparent activity. Use mixed solvents (e.g., aqueous DMSO) or switch to ORAC (oxygen radical absorbance capacity) assays.

- Single-electron transfer (SET) bias : ABTS⁺• favors SET mechanisms over HAT. Cross-validate with lipid peroxidation assays (e.g., β-carotene bleaching) for biological relevance.

- Kinetic vs. endpoint measurements : Time-resolved data (e.g., IC50 at 30 min vs. 24 hr) account for slow-reacting species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.